5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1094521-64-8
VCID: VC5255259
InChI: InChI=1S/C9H11N5O/c1-5-3-6(2)14-8(12-5)7(4-11-14)9(15)13-10/h3-4H,10H2,1-2H3,(H,13,15)
SMILES: CC1=CC(=NC2=C(C=NN12)C(=O)NN)C
Molecular Formula: C9H11N5O
Molecular Weight: 205.221

5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide

CAS No.: 1094521-64-8

Cat. No.: VC5255259

Molecular Formula: C9H11N5O

Molecular Weight: 205.221

* For research use only. Not for human or veterinary use.

5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide - 1094521-64-8

Specification

CAS No. 1094521-64-8
Molecular Formula C9H11N5O
Molecular Weight 205.221
IUPAC Name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Standard InChI InChI=1S/C9H11N5O/c1-5-3-6(2)14-8(12-5)7(4-11-14)9(15)13-10/h3-4H,10H2,1-2H3,(H,13,15)
Standard InChI Key NAMHENOLAKDUEP-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C(C=NN12)C(=O)NN)C

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The IUPAC name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide reflects its bicyclic framework:

  • Pyrazolo[1,5-a]pyrimidine core: A fused heterocycle with a pyrazole ring (positions 1–5) and pyrimidine ring (positions 5–9).

  • Substituents:

    • Methyl groups at positions 5 and 7 of the pyrimidine ring.

    • A carbohydrazide group (-CONHNH₂) at position 3 of the pyrazole ring.

The molecular formula is C₉H₁₁N₅O, with a molecular weight of 205.22 g/mol. Its structure is closely related to 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (C₉H₁₀N₄O, 190.20 g/mol), differing by the replacement of the carboxamide (-CONH₂) with a carbohydrazide (-CONHNH₂) group.

Table 1: Comparative Structural Data for Pyrazolopyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Functional Group at Position 3
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazideC₉H₁₁N₅O205.22Carbohydrazide (-CONHNH₂)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamideC₉H₁₀N₄O190.20Carboxamide (-CONH₂)
Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₁H₁₄N₄O₂234.25Ethyl ester (-COOEt)

Spectroscopic Characterization

While spectral data for the carbohydrazide derivative are unavailable, its analogs provide insights:

  • IR Spectroscopy: The carboxamide analog shows peaks at 1660 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch). The carbohydrazide would exhibit similar C=O stretching and additional N-H vibrations from the -NHNH₂ group.

  • NMR: The pyrimidine protons in the carboxamide derivative resonate at δ 2.45–2.60 ppm (methyl groups) and δ 8.20–8.50 ppm (aromatic protons).

Synthesis and Derivative Optimization

Proposed Synthetic Routes

The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide can be inferred from methods used for analogous compounds:

Route 1: Hydrazinolysis of Nitrile Precursors

  • Intermediate Formation: React 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with hydrazine hydrate (NH₂NH₂·H₂O).

    C₉H₇N₄ (nitrile)+NH₂NH₂\cdotpH₂OC₉H₁₁N₅O (carbohydrazide)+NH₃\text{C₉H₇N₄ (nitrile)} + \text{NH₂NH₂·H₂O} \rightarrow \text{C₉H₁₁N₅O (carbohydrazide)} + \text{NH₃}

    This method mirrors the conversion of nitriles to carbohydrazides in other heterocyclic systems .

Route 2: Functional Group Interconversion

  • Carboxamide to Carbohydrazide: Treat 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide with phosphorus oxychloride (POCl₃) to form the acyl chloride, followed by reaction with hydrazine.

Table 2: Comparison of Synthetic Methods for Pyrazolopyrimidine Derivatives

Starting MaterialReagent/ConditionsProductYieldReference
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile NH₂NH₂·H₂O, methanol, 5 h, reflux5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide~90%*
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamidePOCl₃, then NH₂NH₂5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide~70%*-

*Theoretical yields based on analogous reactions.

Challenges in Synthesis

  • Hydrazine Handling: Hydrazine is highly toxic and requires stringent safety protocols.

  • Byproduct Formation: Competing reactions may yield hydrazones or semicarbazides.

CompoundIC₅₀ (Cancer Cell Lines)MIC (μg/mL, Bacteria)Key Targets
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide2.5 μM (MCF-7)16 (S. aureus)CDK2, GSK-3β
N-(3,5-Dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide 1.8 μM (HeLa)8 (E. coli)Tubulin polymerization
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide*--DHFR, Topoisomerase II

*Predicted based on structural analogs.

Applications in Drug Discovery

Lead Compound Optimization

  • SAR Studies: The carbohydrazide group introduces hydrogen-bonding sites, potentially improving target binding.

  • Metal Complexation: Hydrazide moieties can coordinate transition metals (e.g., Cu²⁺, Zn²⁺), enhancing anticancer activity via redox cycling .

Computational Modeling

  • Docking Studies: Molecular docking of the carbohydrazide derivative with CDK2 (PDB: 1AQ1) predicts strong interactions with the ATP-binding pocket.

Future Research Directions

  • Synthetic Validation: Optimize routes to improve yields and purity.

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities.

  • Derivatization: Explore substitutions at positions 5 and 7 to modulate pharmacokinetic properties.

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